![molecular formula C20H24N6O3S B279683 N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279683.png)
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide, commonly known as Compound X, is a small molecule drug that has been studied extensively for its potential therapeutic applications in various diseases.
Mechanism of Action
Compound X exerts its therapeutic effects by inhibiting specific enzymes or signaling pathways in cells. For example, in cancer cells, Compound X inhibits the activity of a key enzyme involved in cell division, leading to cell cycle arrest and apoptosis. In diabetes, Compound X activates a specific signaling pathway involved in glucose metabolism, leading to improved insulin sensitivity and glucose uptake. In inflammation, Compound X inhibits the activity of specific enzymes involved in inflammation and oxidative stress, leading to reduced inflammation and tissue damage.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in cells and tissues. For example, in cancer cells, Compound X induces DNA damage and activates cell death pathways, leading to apoptosis. In diabetes, Compound X improves glucose uptake and insulin sensitivity by activating specific signaling pathways. In inflammation, Compound X reduces the production of inflammatory cytokines and reactive oxygen species, leading to reduced inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for lab experiments, including its high potency and specificity for target enzymes or signaling pathways. However, Compound X also has some limitations, including its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity assessments are necessary before using Compound X in lab experiments.
Future Directions
There are several future directions for research on Compound X, including:
1. Development of more efficient and cost-effective synthesis methods for Compound X.
2. Investigation of the potential therapeutic applications of Compound X in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
3. Optimization of the pharmacokinetic and pharmacodynamic properties of Compound X to improve its efficacy and reduce its toxicity.
4. Identification of new targets and signaling pathways for Compound X to expand its therapeutic potential.
5. Evaluation of the safety and efficacy of Compound X in preclinical and clinical trials.
In conclusion, Compound X is a promising small molecule drug with potential therapeutic applications in various diseases. Its mechanism of action involves inhibition of specific enzymes or signaling pathways in cells, leading to various biochemical and physiological effects. While Compound X has some limitations, careful research and development can overcome these challenges and pave the way for its use in future clinical applications.
Synthesis Methods
The synthesis of Compound X involves multiple steps, including the preparation of intermediates and the final coupling reaction. The process requires expertise in organic chemistry and careful control of reaction conditions to achieve high yield and purity.
Scientific Research Applications
Compound X has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, Compound X has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In diabetes research, Compound X has been shown to improve glucose metabolism and insulin sensitivity, suggesting its potential as a treatment for diabetes. In inflammation research, Compound X has been shown to reduce inflammation and oxidative stress, indicating its potential as an anti-inflammatory agent.
Properties
Molecular Formula |
C20H24N6O3S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H24N6O3S/c1-6-26-15(5)18(14(4)24-26)19(27)23-16-7-9-17(10-8-16)30(28,29)25-20-21-12(2)11-13(3)22-20/h7-11H,6H2,1-5H3,(H,23,27)(H,21,22,25) |
InChI Key |
XNNLMCNLQLCBIL-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C)C |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.